molecular formula C13H12ClFN2O2 B8486817 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one

Cat. No.: B8486817
M. Wt: 282.70 g/mol
InChI Key: UIFXFQUSLWBNJY-UHFFFAOYSA-N
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Description

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one is a synthetic organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique chemical structure, which includes a chloro-fluoro-hydroxyphenyl group attached to a hexahydroindazol-3-one core.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Phenyl Intermediate: The initial step involves the chlorination and fluorination of a phenol derivative to obtain 4-chloro-2-fluoro-5-hydroxyphenyl.

    Cyclization: The phenyl intermediate is then subjected to cyclization reactions to form the hexahydroindazol-3-one core. This step often requires the use of strong acids or bases as catalysts.

    Final Assembly: The final step involves the coupling of the phenyl intermediate with the hexahydroindazol-3-one core under specific reaction conditions, such as elevated temperatures and the presence of coupling agents.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde derivative.

    Reduction: The chloro and fluoro groups can be reduced to form corresponding hydrogenated derivatives.

    Substitution: The chloro and fluoro groups can be substituted with other functional groups, such as alkyl or aryl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while substitution of the chloro group with an alkyl group may result in an alkylated derivative.

Scientific Research Applications

2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to downstream effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 2-(4-Chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydro-3H-indazol-3-one stands out due to its unique combination of functional groups and structural features

Properties

Molecular Formula

C13H12ClFN2O2

Molecular Weight

282.70 g/mol

IUPAC Name

2-(4-chloro-2-fluoro-5-hydroxyphenyl)-4,5,6,7-tetrahydro-3aH-indazol-3-one

InChI

InChI=1S/C13H12ClFN2O2/c14-8-5-9(15)11(6-12(8)18)17-13(19)7-3-1-2-4-10(7)16-17/h5-7,18H,1-4H2

InChI Key

UIFXFQUSLWBNJY-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=NN(C(=O)C2C1)C3=CC(=C(C=C3F)Cl)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 2-fluoro-4-chloro-5-hydroxyphenylhydrazine (8 g) and 2-ethoxycarbonylcyclohexanone (8 g) in acetic acid (30 ml) was heated under reflux for 4 hours. After cooling, the precipitated crystals were collected by filtration and washed with ether to give 11 g of 2-(4-chloro-2-fluoro-5-hydroxyphenyl)-2,3a,4,5,6,7-hexahydroindazol-3-one. m.p., 273°-275° C. (decomp.).
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
8 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One

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